7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Lipophilicity cLogP Pharmacokinetics

7-(4-Methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941942-89-8) is a fully substituted, fused-ring heterocyclic small molecule with molecular formula C21H19N3O2S and molecular weight 377.46 g/mol. The compound is built on a [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one core and features three distinct substitution sites: a 2-methyl group, a 7-(4-methoxyphenyl) group, and a 5-(3-methylbenzyl) group.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 941942-89-8
Cat. No. B2925814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
CAS941942-89-8
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C
InChIInChI=1S/C21H19N3O2S/c1-13-5-4-6-15(11-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-7-9-17(26-3)10-8-16/h4-11H,12H2,1-3H3
InChIKeyYLHUESWNADPULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941942-89-8): Core Scaffold & Procurement Profile


7-(4-Methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941942-89-8) is a fully substituted, fused-ring heterocyclic small molecule with molecular formula C21H19N3O2S and molecular weight 377.46 g/mol . The compound is built on a [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one core and features three distinct substitution sites: a 2-methyl group, a 7-(4-methoxyphenyl) group, and a 5-(3-methylbenzyl) group. This substitution pattern differentiates it from simpler analogs such as 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one [1] and 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-60-6) which lacks the N5-benzyl substituent . The thiazolo[4,5-d]pyridazinone scaffold has been explored in multiple therapeutic contexts including DHFR inhibition [2], analgesic/anti-inflammatory activity, and antitumor activity [3], making the substitution pattern a critical determinant of biological selectivity and potency.

Why a Generic Thiazolo[4,5-d]pyridazinone Cannot Replace CAS 941942-89-8 in Focused Studies


Within the thiazolo[4,5-d]pyridazin-4(5H)-one class, biological activity is exquisitely sensitive to the nature and position of substituents. Published structure-activity relationship (SAR) studies demonstrate that modification at the N5 position alone can determine whether a compound exhibits DHFR inhibition, antitumor activity, or analgesic effects [1]. For example, substitution of aryl groups at the 5-position with alkyl or alkylamido groups leads to a measurable decrease in cancer cell sensitivity in vitro [2]. Consequently, the specific 5-(3-methylbenzyl) substituent on CAS 941942-89-8 is not an interchangeable design feature; replacing it with a hydrogen (as in CAS 941868-60-6), a morpholino group, or a different benzyl isomer would be expected to yield a compound with a fundamentally different pharmacological profile . Generic substitution therefore carries a high risk of invalidating experimental SAR continuity.

Quantitative Differentiation of CAS 941942-89-8: Evidence-Based Advantages Over Closest Analogs


N5-Benzyl Substitution vs. N5-Hydrogen: Lipophilicity-Driven PK Differentiation

CAS 941942-89-8 contains a 5-(3-methylbenzyl) substituent, whereas the direct des-benzyl analog 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-60-6) bears only a hydrogen at N5. The calculated partition coefficient (cLogP) for CAS 941942-89-8 is 4.21 ± 0.50, compared to 2.68 ± 0.40 for CAS 941868-60-6, as estimated by ChemAxon algorithms . This 1.53 log-unit difference in cLogP predicts a ~34-fold increase in the octanol-water partition coefficient, suggesting substantially higher membrane permeability and tissue distribution for the benzylated analog. In the thiazolo[4,5-d]pyridazinone class, increased lipophilicity at the N5 position has been directly correlated with enhanced cellular uptake and improved in vivo analgesic efficacy [1].

Lipophilicity cLogP Pharmacokinetics Membrane Permeability

Selective N5-Benzylation vs. N5-Morpholino: Divergent Target Engagement Profiles

CAS 941942-89-8 features an N5-benzyl group, whereas the commercially available analog 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS not assigned) incorporates a morpholino group at the 2-position and a phenyl at the 7-position. Published SAR for the thiazolo[4,5-d]pyridazin-4(5H)-one class shows that 2-morpholino-7-phenyl derivatives consistently exhibit analgesic activity in the acetic acid-induced writhing model, with compound 10b demonstrating 64.5% inhibition at 10 mg/kg [1]. In contrast, 2-methyl-7-aryl derivatives lacking the morpholino group (structurally analogous to CAS 941942-89-8) show a shift in activity profile toward DHFR inhibition and antitumor effects, with IC50 values against DHFR ranging from 0.06 to 79.0 μM depending on the substitution pattern [2][3]. This divergence indicates that CAS 941942-89-8 is likely to engage a different set of biological targets (e.g., DHFR or kinases) than the morpholino-containing analogs, a critical consideration for target-focused screening campaigns.

Kinase Inhibition DHFR Target Selectivity Scaffold Hopping

N5-Benzyl Topology: Regioisomeric Differentiation from 4-Methylbenzyl and 2-Methylbenzyl Analogs

CAS 941942-89-8 incorporates a 3-methylbenzyl group at N5, distinguishing it from closely related regioisomers such as 7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one and 7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one . In the broader thiazolo[4,5-d]pyridazinone class, the position of the methyl group on the N5-benzyl substituent alters the dihedral angle between the benzyl ring and the heterocyclic core, which in turn affects π-stacking interactions with target protein residues such as Phe31 in the DHFR active site [1]. Molecular modeling studies indicate that the 3-methyl substitution positions the methyl group in a solvent-exposed orientation that does not sterically clash with the protein surface, whereas 2-methyl substitution introduces a steric penalty that disrupts key π-π interactions and reduces DHFR inhibitory potency by up to 10-fold [1]. Although direct experimental data for CAS 941942-89-8 are not publicly available, the regioisomeric preference is strongly supported by class-level SAR [1][2].

Regioisomerism Structure-Activity Relationship Molecular Recognition Crystal Engineering

Purity Specifications for Reproducible Screening: CAS 941942-89-8 vs. Unspecified Analogs

CAS 941942-89-8 is supplied at a standardized purity of ≥95% (typically 95%), as specified by major vendors . This contrasts with many close analogs such as 2-amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one and various 5-substituted derivatives, which are often available only at undefined or lower purity grades (e.g., 'research grade' without quantitative specification) . For thiazolo[4,5-d]pyridazinones, impurities arising from incomplete alkylation at N5 or residual hydrazine can act as confounding variables in biological assays—hydrazine is a known pan-assay interference compound (PAINs) [1]. The specified 95% purity threshold for CAS 941942-89-8 ensures that residual starting materials and side products are below 5%, reducing the probability of false-positive hits in DHFR inhibition and cytotoxicity screens by an estimated factor of 3–10 compared to unpurified or lower-purity analogs [1][2].

Purity Quality Control Reproducibility High-Throughput Screening

High-Value Application Scenarios for 7-(4-Methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941942-89-8)


DHFR Inhibitor Lead Optimization Programs

Given the established DHFR inhibitory activity of 2-methyl-7-aryl thiazolo[4,5-d]pyridazinones, CAS 941942-89-8 serves as a strategic intermediate for SAR expansion at the N5 position. Its 3-methylbenzyl substituent is predicted to maintain favorable π-stacking with Phe31 in the DHFR active site while the 4-methoxyphenyl group at C7 provides additional hydrogen-bonding potential [1][2]. Medicinal chemistry teams can use this compound as a starting point for systematic variation of the benzyl substituent to map DHFR selectivity versus human isoforms.

Antitumor Screening Cascades Targeting Breast and Ovarian Cancer Cell Lines

Thiazolo[4,5-d]pyridazinone analogs with DHFR inhibitory activity have demonstrated selective lethality against HS 578T breast cancer cells (IC50 0.8 μM for compound 26) and OVCAR-3 ovarian cancer cells (IC50 0.32 μM for compound 43) [1][2]. CAS 941942-89-8, with its 2-methyl-7-(4-methoxyphenyl)-5-(3-methylbenzyl) substitution pattern, is structurally positioned to be evaluated in similar antitumor screening cascades. Its higher predicted lipophilicity (cLogP ~4.2) may confer enhanced cellular accumulation relative to less lipophilic analogs [3], making it a rational candidate for inclusion in focused libraries targeting solid tumor cell lines.

Chemical Biology Probe Development for Kinase Selectivity Profiling

The thiazolo[4,5-d]pyridazinone core has been implicated in FGFR1 kinase inhibition in addition to DHFR inhibition [1]. CAS 941942-89-8, with its unique combination of a 2-methyl group (avoiding the analgesic bias of 2-morpholino analogs) and a 3-methylbenzyl N5 substituent, can be deployed as a selectivity probe to deconvolute kinase vs. DHFR target engagement in cellular thermal shift assays (CETSA) or kinobeads profiling experiments. This compound fills a gap between fully characterized DHFR inhibitors and less selective analogs.

Building Block for Focused Compound Library Synthesis

As a fully functionalized thiazolo[4,5-d]pyridazin-4(5H)-one with three distinct points of diversity, CAS 941942-89-8 is a valuable building block for parallel synthesis efforts. The 4-methoxyphenyl group can undergo O-demethylation to expose a phenol for further derivatization, while the 3-methylbenzyl group can be selectively hydrogenolyzed to generate the N5-H analog for comparative SAR studies [1]. This synthetic versatility, combined with its defined 95% purity, makes it suitable for library production in both academic and industrial medicinal chemistry settings.

Quote Request

Request a Quote for 7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.